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This technical guide provides an in-depth overview of Azido-PEG11-acid, a versatile

heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery,

and proteomics. Designed for researchers, scientists, and professionals in drug development,

this document outlines the core features, benefits, and detailed experimental applications of

this valuable chemical tool.

Core Features of Azido-PEG11-acid
Azido-PEG11-acid is a polyethylene glycol (PEG) derivative characterized by a terminal azide

group (N₃) and a carboxylic acid (-COOH) group, separated by an 11-unit PEG spacer. This

unique structure imparts a range of desirable properties for bioconjugation and other

applications in the life sciences. The azide group serves as a reactive handle for "click

chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which

allows for the highly efficient and specific formation of a stable triazole linkage with alkyne-

containing molecules.[1][2][3][4] The carboxylic acid terminus can be readily conjugated to

primary amines on biomolecules, such as the lysine residues of proteins, through the formation

of a stable amide bond, typically facilitated by carbodiimide chemistry (e.g., using EDC and

NHS).[3]

The hydrophilic PEG linker enhances the solubility and biocompatibility of the resulting

conjugates, reduces non-specific binding, and can improve the pharmacokinetic properties of

therapeutic molecules.
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Key Physicochemical and Handling Properties
A summary of the key quantitative data for Azido-PEG11-acid and a closely related analogue,

Azido-PEG11-amine, is presented below, providing insights into its characteristics and handling

requirements.

Property Value Source

Chemical Formula C₂₅H₄₉N₃O₁₃

Molecular Weight 599.67 g/mol

Purity Typically ≥95% to 98%

Physical Form Solid

Solubility (General)
Soluble in DMF, DMSO, and

Water

Solubility of Analogue (Azido-

PEG11-amine)

≥ 2.5 mg/mL in 10%

DMSO/40% PEG300/5%

Tween-80/45% Saline; ≥ 2.5

mg/mL in 10% DMSO/90%

(20% SBE-β-CD in Saline); ≥

2.5 mg/mL in 10% DMSO/90%

Corn Oil; ≥ 100 mg/mL in

DMSO

Storage Conditions

Store at -20°C for long-term

stability (months to years). Can

be stored at 0-4°C for short-

term (days to weeks). Keep in

a dry, dark place.

Experimental Protocols and Methodologies
The dual functionality of Azido-PEG11-acid allows for its application in a variety of

experimental workflows. Below are detailed protocols for its two primary modes of conjugation.
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Protocol 1: Amide Bond Formation via EDC/NHS
Coupling
This protocol describes the conjugation of the carboxylic acid group of Azido-PEG11-acid to a

primary amine-containing molecule (e.g., a protein, peptide, or amine-functionalized surface).

Materials:

Azido-PEG11-acid

Amine-containing molecule

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

Activation Buffer: 0.1 M MES, pH 4.5-6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

Preparation of Reagents: Prepare a stock solution of Azido-PEG11-acid in anhydrous DMF

or DMSO. Prepare stock solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer

immediately before use.

Activation of Carboxylic Acid: Dissolve Azido-PEG11-acid in the Activation Buffer. Add a 1.5

to 2-fold molar excess of EDC and NHS (or sulfo-NHS) to the Azido-PEG11-acid solution.

Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature to activate

the carboxylic acid group, forming an NHS-ester intermediate.

Conjugation to Amine: Add the amine-containing molecule to the activated Azido-PEG11-
acid solution. The pH of the reaction mixture should be adjusted to 7.2-7.5 by adding the
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Coupling Buffer to facilitate the reaction with the primary amine.

Reaction Time: Allow the reaction to proceed for 2 hours to overnight at room temperature,

or at 4°C to minimize degradation of sensitive biomolecules.

Quenching: Quench the reaction by adding the quenching solution to a final concentration of

10-50 mM to hydrolyze any unreacted NHS-ester.

Purification: Purify the resulting conjugate using appropriate methods such as dialysis, size-

exclusion chromatography, or HPLC to remove unreacted reagents and byproducts.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol details the "click chemistry" reaction between the azide group of an Azido-
PEG11-acid conjugate and an alkyne-containing molecule.

Materials:

Azide-functionalized molecule (prepared using Protocol 1)

Alkyne-containing molecule

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand

Reaction Buffer: PBS, pH 7.4

DMSO or DMF for dissolving hydrophobic molecules

Procedure:

Preparation of Stock Solutions: Prepare a 10 mM stock solution of CuSO₄ in deionized

water. Prepare a 50 mM stock solution of the THPTA or TBTA ligand in deionized water or

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b8103800?utm_src=pdf-body
https://www.benchchem.com/product/b8103800?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8103800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DMSO/water. Prepare a 100 mM stock solution of sodium ascorbate in deionized water

immediately before use.

Reaction Setup: In a reaction tube, dissolve the azide-functionalized molecule and a 1.5 to 3-

fold molar excess of the alkyne-containing molecule in the Reaction Buffer.

Addition of Copper and Ligand: Add the copper-stabilizing ligand to the reaction mixture,

followed by the CuSO₄ solution. A typical final concentration is 100-200 µM copper.

Initiation of Reaction: Initiate the click reaction by adding the freshly prepared sodium

ascorbate solution to a final concentration of 1-5 mM.

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The

reaction can be monitored by LC-MS or other appropriate analytical techniques.

Purification: Purify the final conjugate using methods such as size-exclusion

chromatography, affinity chromatography, or HPLC to remove the catalyst and excess

reagents.

Visualizing Workflows with Azido-PEG11-acid
The versatility of Azido-PEG11-acid is best illustrated through its application in various

experimental workflows. The following diagrams, generated using Graphviz, depict common

uses of this linker.
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Step 1: Amine Coupling

Step 2: Click Chemistry

Azido-PEG11-acid
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General bioconjugation workflow using Azido-PEG11-acid.
Workflow for the synthesis of a PROTAC molecule.
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Amine-Functionalized
Nanoparticle

Azido-PEG-Functionalized
Nanoparticle

Azido-PEG11-acid
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Surface functionalization of a nanoparticle for targeted delivery.
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Conclusion
Azido-PEG11-acid is a powerful and versatile tool for researchers in the fields of chemistry,

biology, and medicine. Its well-defined structure, dual-functionality, and the biocompatibility

imparted by the PEG spacer make it an ideal choice for a wide range of applications, from the

creation of complex bioconjugates and antibody-drug conjugates to the development of

targeted drug delivery systems and advanced proteomics tools like PROTACs. The detailed

protocols and workflows provided in this guide serve as a comprehensive resource for the

effective utilization of Azido-PEG11-acid in innovative research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Azido-PEG11-acid | CymitQuimica [cymitquimica.com]

2. medchemexpress.com [medchemexpress.com]

3. Azido-PEG1-acid, 1393330-34-1 | BroadPharm [broadpharm.com]

4. broadpharm.com [broadpharm.com]

To cite this document: BenchChem. [Azido-PEG11-acid: A Comprehensive Technical Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8103800#key-features-and-benefits-of-using-azido-
peg11-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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